

5-(3-Fluorophenyl)-5-oxovaleric acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(3-Fluorophenyl)-5-oxovaleric acid

Cat. No.: B1302166

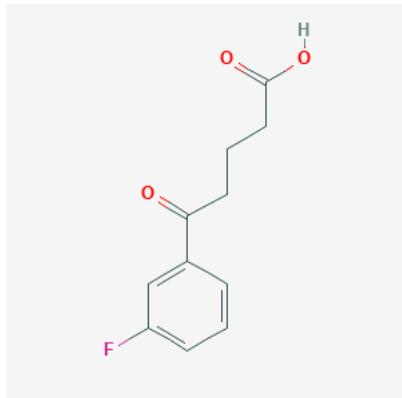
[Get Quote](#)

An In-depth Technical Guide to 5-(3-Fluorophenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(3-Fluorophenyl)-5-oxovaleric acid**, a valuable building block in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its relevance in the broader context of pharmaceutical research.

Chemical Structure and IUPAC Name


The chemical structure of **5-(3-Fluorophenyl)-5-oxovaleric acid** is characterized by a valeric acid backbone with a ketone group at the 5-position, which is attached to a 3-fluorinated phenyl ring.

IUPAC Name: 5-(3-fluorophenyl)-5-oxopentanoic acid[1]

Synonyms: 3-Fluoro-delta-oxobenzenepentanoic acid, 5-(3-Fluorophenyl)-5-oxopentanoic acid[1]

Chemical Formula: C₁₁H₁₁FO₃

2D Structure:

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **5-(3-Fluorophenyl)-5-oxovaleric acid** is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Source
Molecular Weight	210.20 g/mol	[1]
CAS Number	845790-38-7	[1] [2] [3]
Appearance	White to off-white solid	Inferred from supplier data
Melting Point	~109.1°C (predicted for 4-fluoro isomer)	[4]
Boiling Point	~394.6°C at 760 mmHg (predicted for 4-fluoro isomer)	[4]
Solubility	Soluble in DMSO, methanol; sparingly soluble in water	[4]
pKa	~4.2 (predicted for a similar compound)	[5]
LogP	1.5	[1]

Experimental Protocols

The synthesis of **5-(3-Fluorophenyl)-5-oxovaleric acid** is most commonly achieved via a Friedel-Crafts acylation reaction. The following protocol is a detailed methodology adapted from procedures for analogous compounds.

Synthesis of **5-(3-Fluorophenyl)-5-oxovaleric acid** via Friedel-Crafts Acylation

Materials:

- Glutaric anhydride
- Fluorobenzene
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium sulfate (Na_2SO_4), anhydrous
- Toluene
- Hexane
- Ice

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.
- Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature between 0-5°C.

- Acylation Reaction: After the addition of the glutaric anhydride solution, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
- Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all organic layers.
- Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate and then filter.
- Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene-hexane, to obtain pure **5-(3-Fluorophenyl)-5-oxovaleric acid** as a white to off-white solid.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and HPLC.

Logical Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of an aryl keto acid like **5-(3-Fluorophenyl)-5-oxovaleric acid**.

Click to download full resolution via product page

Caption: Synthesis and Purification Workflow for **5-(3-Fluorophenyl)-5-oxovaleric acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(3-Fluorophenyl)-5-oxovaleric acid | C11H11FO3 | CID 2759127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 845790-38-7 5-(3-Fluorophenyl)-5-oxovaleric acid AKSci 0475AF [aksci.com]
- 4. nbinno.com [nbino.com]
- 5. Buy 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid (EVT-3553177) | 845781-35-3 [evitachem.com]
- To cite this document: BenchChem. [5-(3-Fluorophenyl)-5-oxovaleric acid chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302166#5-3-fluorophenyl-5-oxovaleric-acid-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com